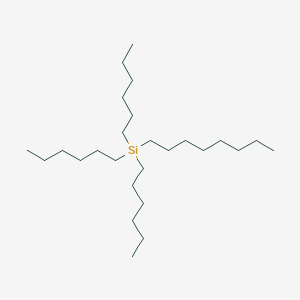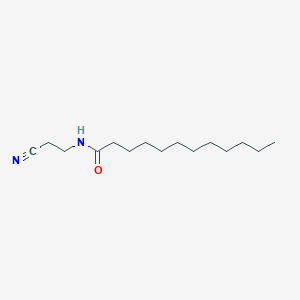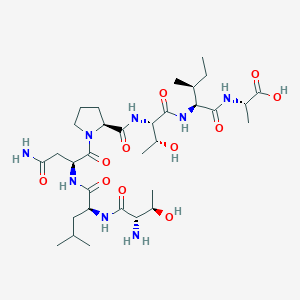
Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester is an organic compound with the molecular formula C11H11NO2S It is known for its unique structure, which includes a benzothiazole ring fused with an acetic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester typically involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .
Applications De Recherche Scientifique
Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfinyl group can also participate in redox reactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzothiazolylacetic acid ethyl ester
- Ethyl 2-benzothiazoleacetate
- Ethyl 2-(benzothiazol-2-yl)acetate
Uniqueness
Acetic acid, (2-benzothiazolylsulfinyl)-, ethyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. This differentiates it from other benzothiazole derivatives, which may lack this functional group and, consequently, exhibit different reactivity and applications .
Propriétés
Numéro CAS |
199387-54-7 |
|---|---|
Formule moléculaire |
C11H11NO3S2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
ethyl 2-(1,3-benzothiazol-2-ylsulfinyl)acetate |
InChI |
InChI=1S/C11H11NO3S2/c1-2-15-10(13)7-17(14)11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 |
Clé InChI |
DFSNUVJELMXTFN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CS(=O)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)


![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)








